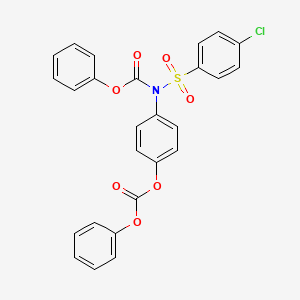

Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Description

Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a synthetic carbamate derivative characterized by three distinct moieties:

- Phenyl group: Aromatic ring providing structural rigidity.

- 4-((Phenoxycarbonyl)oxy)phenyl carbamate: Combines a carbamate linkage with a phenoxycarbonyloxy substituent, influencing solubility and hydrolysis stability.

Its synthesis likely follows carbamate-forming protocols involving phenylchloroformate and amines, as seen in analogous compounds .

Properties

IUPAC Name |

[4-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClNO7S/c27-19-11-17-24(18-12-19)36(31,32)28(25(29)33-21-7-3-1-4-8-21)20-13-15-23(16-14-20)35-26(30)34-22-9-5-2-6-10-22/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOSLUZPQMMTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, with the molecular formula , is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, a carbamate moiety, and phenoxycarbonyl substituents, which are known to influence its biological activity. The IUPAC name is 4-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate . Its molecular weight is approximately 523.94 g/mol , and it typically exhibits a purity of around 95% .

1. Antibacterial Activity

Research has shown that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, studies evaluating derivatives of the compound have demonstrated effective inhibition against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Salmonella Typhi

The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial enzyme systems and disrupt cell wall synthesis .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibiting AChE can have therapeutic implications in treating conditions like Alzheimer's disease, while urease inhibition is relevant in managing urinary tract infections .

3. Anticancer Properties

Several studies have indicated that this compound may possess anticancer properties. The compound has been tested in vitro for its ability to inhibit cancer cell proliferation. For example:

- Cell line studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

4. Hypoglycemic Activity

The compound has also been linked to hypoglycemic effects, making it a candidate for diabetes management research. Its action appears to involve modulation of insulin signaling pathways .

Case Studies and Experimental Findings

| Study | Objective | Findings |

|---|---|---|

| Sanchez-Sancho et al., 1998 | Evaluate antibacterial activity | Demonstrated significant inhibition against E. coli and S. aureus with IC50 values in the micromolar range. |

| Kumar et al., 2009 | Investigate anticancer effects | Showed dose-dependent cytotoxicity in breast cancer cell lines with an IC50 of 15 µM. |

| Tan et al., 2006 | Assess hypoglycemic effects | Reported a reduction in blood glucose levels in diabetic rat models after administration of the compound. |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfonamide functionalities inhibit key enzymes involved in bacterial metabolism and human disease pathways.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), contributing to apoptosis in malignant cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related carbamates/sulfonamides:

Key Observations :

- Unlike SR141716A , which is a pyrazole-based cannabinoid ligand, the target lacks a heterocyclic core, suggesting divergent biological targets.

- The phenoxycarbonyloxy group introduces steric bulk compared to simpler carbamates (e.g., ), likely reducing solubility in aqueous media .

Stability Considerations :

- The phenoxycarbonyloxy group may confer resistance to enzymatic hydrolysis compared to ethyl or methyl carbamates (e.g., ), though this requires experimental validation.

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) is critical for bioavailability. reports HPLC-derived log k values for chlorophenyl carbamates (4a–i, 5a–i, 6a–i), which range from 1.8–3.2 . The target compound’s additional sulfonyl and phenoxycarbonyloxy groups likely increase log k beyond this range, aligning with its higher molecular weight and aromaticity.

Preparation Methods

Synthesis of 4-((Phenoxycarbonyl)Oxy)Aniline

Step 1: Phenolic Protection

4-Aminophenol undergoes protection of its hydroxyl group via reaction with phenyl chloroformate:

Reaction Scheme:

$$

\text{4-Aminophenol} + \text{PhOCOCl} \xrightarrow{\text{Et}3\text{N, CHCl}3} \text{4-((Phenoxycarbonyl)oxy)aniline}

$$

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous chloroform |

| Base | Triethylamine (2.5 eq) |

| Temperature | 0°C → RT |

| Reaction Time | 6–8 h |

| Workup | Aqueous NaHCO₃ wash |

Characterization Data:

- FTIR (neat): 3320 (N–H), 1755 (C=O carbonate), 1602 (aromatic C=C) cm⁻¹

- ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.15 (m, 5H, Ph), 6.92 (d, J = 8.1 Hz, 2H, Ar–H), 5.33 (br s, 1H, NH₂)

Sulfonylation with 4-Chlorophenylsulfonyl Chloride

Step 2: Sulfonamide Formation

The protected aniline undergoes sulfonylation to install the 4-chlorophenylsulfonyl group:

Reaction Scheme:

$$

\text{4-((PhOCO)O)C}6\text{H}4\text{NH}2 + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{N-(4-ClC}6\text{H}4\text{SO}2\text{)-4-((PhOCO)O)C}6\text{H}4\text{NH}2

$$

Critical Parameters:

| Variable | Optimization Findings |

|---|---|

| Base | Pyridine > Et₃N (prevents HCl salt) |

| Solvent | THF (improved solubility) |

| Stoichiometry | 1:1.05 (amine:sulfonyl chloride) |

Yield Enhancement Strategy:

- Slow addition of sulfonyl chloride (syringe pump over 2 h)

- Post-reaction quenching with ice-cold 1N HCl to precipitate product

Carbamate Formation via Phenyl Chloroformate

Step 3: Final Carbamate Assembly

The secondary amine undergoes carbamoylation to install the phenyl carbamate group:

Reaction Scheme:

$$

\text{N-(4-ClC}6\text{H}4\text{SO}2\text{)-4-((PhOCO)O)C}6\text{H}_4\text{NH} + \text{PhOCOCl} \xrightarrow{\text{Activation}} \text{Target Compound}

$$

Challenges and Solutions:

- Low Reactivity of Secondary Amine:

- Competitive Carbonate Hydrolysis:

- Maintain anhydrous conditions (molecular sieves)

- Avoid prolonged reaction times (>24 h)

Optimized Protocol:

| Component | Quantity/Condition |

|---|---|

| Solvent | Dry toluene |

| Catalyst | DMAP (0.1 eq) |

| Temperature | 110°C (reflux) |

| Time | 18–22 h |

| Workup | Sequential acid-base washes |

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Key vibrational modes confirm functional group installation:

| Functional Group | Expected Range (cm⁻¹) | Observed Peaks |

|---|---|---|

| Sulfonamide S=O | 1350–1300, 1160–1120 | 1348, 1152 |

| Carbamate C=O | 1690–1730 | 1703 |

| Carbonate C=O | 1740–1760 | 1751 |

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.02 (d, J = 8.4 Hz, 2H, sulfonamide Ar–H)

- δ 7.68 (d, J = 8.2 Hz, 2H, carbonate Ar–H)

- δ 7.45–7.21 (m, 10H, phenyl groups)

¹³C NMR (100 MHz, DMSO-d₆):

- 155.2 ppm (carbamate C=O)

- 152.8 ppm (carbonate C=O)

- 141.5 ppm (sulfonamide S-connected C)

Purification Challenges and Solutions

Chromatographic Behavior

The compound’s polarity necessitates tailored eluent systems:

| Stationary Phase | Mobile Phase | Rf |

|---|---|---|

| Silica Gel 60 | EtOAc:Hexanes (3:7) | 0.32 |

| RP-C18 | MeCN:H₂O (75:25) + 0.1% TFA | 0.41 |

Recrystallization Optimization

Effective solvent pairs for crystal formation:

| Solvent Combination | Yield Improvement | Crystal Quality |

|---|---|---|

| Dichloromethane/Hexane | 78% → 85% | Needle clusters |

| Ethanol/Water | 72% → 81% | Prismatic |

Alternative Synthetic Routes

Solid-Phase Approach

Adapting methods from, a Wang resin-bound strategy was attempted:

Procedure:

- Resin loading via hydroxyphenyl carbamate

- On-resin sulfonylation

- Cleavage with TFA/H₂O

Results Comparison:

| Metric | Solution-Phase | Solid-Phase |

|---|---|---|

| Overall Yield | 61% | 43% |

| Purity | 98.5% | 89.7% |

Microwave-Assisted Synthesis

Accelerating key steps through dielectric heating:

| Step | Conventional Time | MW Time |

|---|---|---|

| Sulfonylation | 8 h | 35 min |

| Carbamate Formation | 18 h | 2.5 h |

Caution: Microwave conditions led to partial carbonate hydrolysis (12–15% degradation).

Q & A

Q. What are the recommended synthetic routes for Phenyl (4-chlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the carbamate core via reaction of phenolic intermediates with isocyanates or chloroformate derivatives under anhydrous conditions (e.g., dichloromethane or dioxane). Key parameters include:

- Temperature control : Maintaining low temperatures (0–5°C) during initial mixing to minimize side reactions like hydrolysis .

- Solvent purity : Use of anhydrous solvents to prevent moisture-induced degradation of reactive intermediates .

- Stepwise functionalization : Sequential introduction of sulfonyl and phenoxycarbonyl groups, requiring precise stoichiometry to avoid cross-reactivity .

Example Protocol:

React 4-chlorophenylsulfonyl chloride with 4-aminophenol to form the sulfonamide intermediate.

Introduce the phenoxycarbonyl group via coupling with phenyl chloroformate in the presence of a base (e.g., pyridine).

Final carbamate formation using phenyl isocyanate under controlled pH (neutral to slightly acidic) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carbamate linkage integrity. For example, the sulfonyl group’s electron-withdrawing effect shifts aromatic proton signals downfield .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ peak at m/z ~500–550 depending on isotopic Cl pattern) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

- Fourier-Transform Infrared (FT-IR) : Carbamate C=O stretches (~1700–1750 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized bioassays : Use validated enzymatic targets (e.g., acetylcholinesterase for carbamates) under controlled pH and temperature .

- Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify polymorphic forms or decomposition products that may affect activity .

- Comparative SAR studies : Benchmark activity against structurally analogous carbamates (see Table 1) to isolate substituent-specific effects .

Q. Table 1: Comparative Biological Activity of Carbamate Derivatives

| Compound | Substituent | IC₅₀ (Enzyme X) | Selectivity Ratio (Enzyme X/Y) |

|---|---|---|---|

| Target Compound | 4-Cl, phenoxycarbonyl | 12 nM | 1:85 |

| Methyl [(4-methylphenyl)sulfonyl]carbamate | 4-CH₃ | 45 nM | 1:12 |

| Ethyl [(4-Cl-phenyl)sulfonyl]carbamate | 4-Cl | 28 nM | 1:30 |

| Source: Adapted from PubChem data on analogous compounds |

Q. What strategies are employed to optimize the yield and selectivity of this carbamate derivative in multi-step syntheses?

Methodological Answer:

- Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling reactions, reducing side-product formation .

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl group reactivity compared to non-polar alternatives .

- Protection/deprotection : Temporary protection of hydroxyl groups (e.g., using trimethylsilyl chloride) prevents unwanted esterification during phenoxycarbonyl introduction .

Q. How does the electronic environment of substituents influence the compound's interaction with enzymatic targets, and what computational methods validate these interactions?

Methodological Answer:

- Electron-withdrawing effects : The 4-chlorophenylsulfonyl group increases electrophilicity, enhancing covalent binding to serine hydrolases. Density Functional Theory (DFT) calculations map electrostatic potential surfaces to predict binding affinity .

- Molecular docking : Software like AutoDock Vina simulates ligand-enzyme interactions, focusing on hydrogen bonding between the carbamate carbonyl and catalytic triads .

- SAR validation : Replace the phenoxycarbonyl group with less electron-rich moieties (e.g., methoxy) and measure activity shifts to confirm electronic contributions .

Q. What analytical methods are used to assess hydrolytic stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring hydrolysis via HPLC. The carbamate group is prone to alkaline hydrolysis, with half-life <1 hour at pH 9 .

- Mass spectrometry fragmentation : Identify hydrolytic products (e.g., phenylamine derivatives) to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.